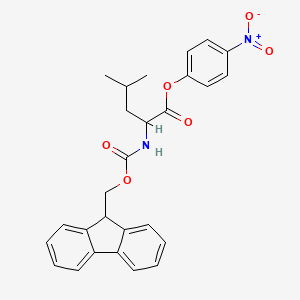
N-Fmoc-L-leucine 4-Nitrophenyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-L-leucine 4-Nitrophenyl Ester is a derivative of the amino acid leucine. It is commonly used in peptide synthesis as a protecting group for the amino group of leucine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and a 4-nitrophenyl ester group, which facilitate its use in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-leucine 4-Nitrophenyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-leucine is protected using the Fmoc group. This is achieved by reacting L-leucine with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected leucine is then esterified with 4-nitrophenol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-L-leucine 4-Nitrophenyl Ester undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of leucine.
Substitution: The 4-nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Substitution: Nucleophiles such as amines or alcohols can react with the 4-nitrophenyl ester group under mild conditions to form new compounds.
Major Products Formed
Deprotected Leucine: Removal of the Fmoc group yields free leucine.
Substituted Derivatives: Reaction with nucleophiles forms various substituted leucine derivatives.
Scientific Research Applications
N-Fmoc-L-leucine 4-Nitrophenyl Ester has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis to protect the amino group of leucine during chain elongation.
Proteomics Studies: The compound is used in the study of protein structures and functions.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs.
Bioconjugation: The compound is used to link peptides to other molecules for various biochemical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-L-leucine 4-Nitrophenyl Ester involves the protection and deprotection of the amino group of leucine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions or biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-alanine 4-Nitrophenyl Ester: Similar in structure but with alanine instead of leucine.
N-Fmoc-L-valine 4-Nitrophenyl Ester: Similar in structure but with valine instead of leucine.
Uniqueness
N-Fmoc-L-leucine 4-Nitrophenyl Ester is unique due to the presence of the leucine side chain, which imparts specific hydrophobic properties and flexibility to the peptide chain. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
Molecular Formula |
C27H26N2O6 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |
InChI |
InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
MVEIXSDKRRSDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


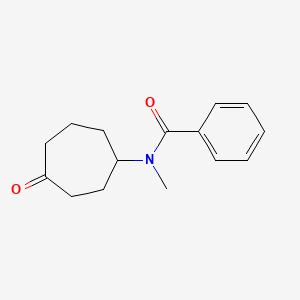

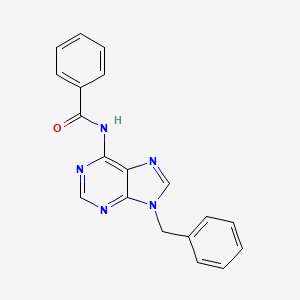
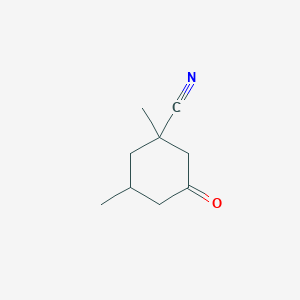
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
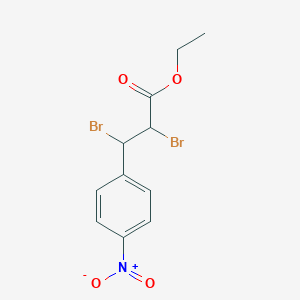
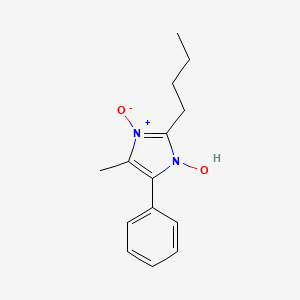
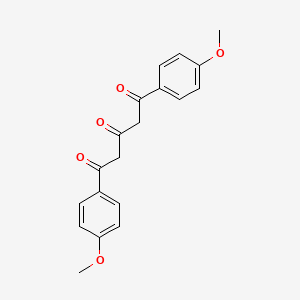
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
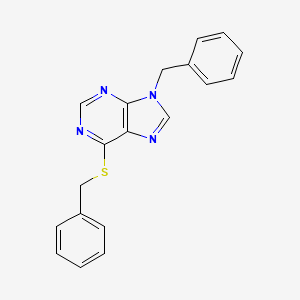

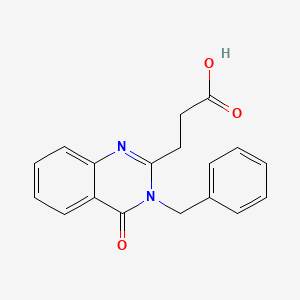
![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
